molecular formula (C₂₁H₁₆D₈O₃)n .  (HCl)n B1160204 Bisphenol Z-d8-Phosgene Copolymer

Bisphenol Z-d8-Phosgene Copolymer

Cat. No.: B1160204
M. Wt: 368.92
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Structure and Nomenclature

This compound possesses the chemical formula (C21H16D8O3)n·HCln, representing a complex polymeric structure where deuterium atoms have strategically replaced hydrogen atoms in the phenolic rings. The compound is officially designated with the Chemical Abstracts Service number 25134-45-6, which it shares with its non-deuterated counterpart due to the isotopic substitution pattern. The systematic nomenclature includes multiple descriptive terms such as "Phosgene Polyester with 4,4'-Cyclohexylidenedi(phenol-d4)" and "4,4'-Cyclohexylidenebisphenol-d4 Polymer with Carbonic Dichloride".

The molecular architecture centers around the 4,4'-cyclohexylidenebis[phenol] backbone, where the cyclohexane ring provides rigidity and stability to the overall polymer structure. The presence of deuterium atoms specifically on the phenolic rings creates distinct isotopic signatures that are crucial for analytical applications. The phosgene-derived carbonate linkages form the polymer backbone through condensation reactions, creating a thermoplastic material with exceptional mechanical properties. This structural configuration results in a polymer with enhanced thermal stability and mechanical strength compared to conventional polycarbonates.

The polymer exhibits a complex three-dimensional structure where the cyclohexane moiety contributes to enhanced rigidity and durability compared to other bisphenol variants. The deuterium substitution pattern is specifically targeted at the aromatic rings, where eight deuterium atoms replace hydrogen atoms in a controlled manner. This selective deuteration preserves the fundamental chemical behavior of the polymer while introducing measurable isotopic differences that are valuable for research applications.

Historical Development of Bisphenol Z-based Polycarbonates

The development of bisphenol-based polycarbonates traces its origins to the late nineteenth century when Aleksandr Dianin first synthesized bisphenol compounds in 1891. However, the specific development of Bisphenol Z-based materials emerged much later as researchers sought alternatives to the more common Bisphenol A-based systems. Bisphenol Z, chemically known as 4,4'-cyclohexylidenebisphenol, was developed as a specialty monomer for creating polycarbonate plastics with enhanced properties.

The historical progression of polycarbonate technology shows that while Bisphenol A dominated early commercial applications, accounting for 65-70% of global bisphenol production for polycarbonate manufacturing, specialty bisphenols like Bisphenol Z found niche applications where superior performance characteristics were required. The synthesis of Bisphenol Z follows established condensation chemistry principles, utilizing the reaction between phenol and cyclohexanone to create the characteristic cyclohexylidene bridge.

Recent developments in Bisphenol Z polycarbonate synthesis have focused on environmentally friendly production methods, particularly melt transesterification processes that eliminate the need for phosgene-based synthesis routes. Research published in 2023 demonstrated successful synthesis of Bisphenol Z polycarbonate using green chemistry approaches, where Bisphenol Z and diphenyl carbonate serve as raw materials in melt transesterification reactions. These advances have made Bisphenol Z-based polycarbonates more accessible for commercial applications while reducing environmental impact.

The introduction of deuterated analogues represents the latest evolution in this field, where isotopic labeling provides enhanced analytical capabilities without compromising the fundamental properties that make these materials valuable. This development aligns with broader trends in polymer science toward more sophisticated characterization methods and precision materials design.

Classification within Polycarbonate Family

This compound belongs to the aromatic polycarbonate class, specifically categorized under thermoplastic polycarbonates with average molecular weights exceeding 10,000 daltons. Within the broader polycarbonate family, this material is classified as a specialty engineering plastic that exhibits superior performance characteristics compared to commodity polycarbonates. The polymer contains bifunctional carbonate structural units that define its mechanical and thermal properties.

The classification system for polycarbonates typically considers both the bisphenol component and the synthesis method. This compound falls into the category of cycloaliphatic bisphenol-based polycarbonates, where the cyclohexane ring provides enhanced thermal stability and mechanical properties compared to isopropylidene-based systems. This structural difference results in improved glass transition temperatures and better dimensional stability under thermal stress.

Within the deuterated polymer subcategory, this material represents a sophisticated example of isotopic labeling applied to high-performance engineering plastics. The deuteration level and pattern place it among selectively labeled polymers that maintain structural integrity while providing enhanced analytical capabilities. The molecular weight range typically falls between 15,000 and 80,000 daltons for optimal processing and performance characteristics.

Comparative analysis with other polycarbonate types reveals that Bisphenol Z-based systems exhibit moderate glass transition temperatures around 37°C for homopolymers, with thermal degradation temperatures reaching 241°C. These properties position the material as suitable for applications requiring thermal stability combined with optical clarity and mechanical strength.

Significance of Deuterated Analogues in Polymer Science

Deuterated polymers hold exceptional significance in polymer science due to their unique scattering properties that enable advanced characterization techniques, particularly neutron scattering analysis. The fundamental difference between hydrogen and deuterium scattering lengths creates dramatic contrasts in scattering length densities, making deuterated compounds invaluable for investigating polymeric structures and dynamics that remain inaccessible through other analytical methods.

The isotope effect introduced by deuterium substitution extends beyond analytical applications to fundamental property modifications. Deuterated polymers typically exhibit enhanced stability against various degradation processes, including thermal, oxidative, and photolytic breakdown. Research has demonstrated that deuterium substitution can result in isotope effects ranging from 1.7 to 2.7 times greater stability in thermal decomposition processes. This enhanced stability arises from the stronger carbon-deuterium bonds compared to carbon-hydrogen bonds, reflecting the lower zero-point energy of deuterium-containing bonds.

Optical properties represent another significant area where deuterated polymers demonstrate unique characteristics. The vibrational frequencies of carbon-deuterium bonds occur at lower frequencies than carbon-hydrogen bonds by approximately a factor of 1.4, effectively shifting absorption bands to longer wavelengths. This phenomenon opens new transmission windows in the red and near-infrared regions, making deuterated polymers particularly valuable for optical fiber applications and specialized photonic devices.

The synthesis and characterization of deuterated polymers has evolved significantly over the past six decades, with three principal synthetic routes now established: polymerization of deuterated monomers, deuterium addition to unsaturated polymers, and direct hydrogen-deuterium exchange in saturated polymers. Each approach offers distinct advantages and limitations, with direct polymerization from deuterated monomers providing the highest purity and uniform labeling patterns.

Relationship to Other Bisphenol-based Polycarbonates

This compound exists within a diverse family of bisphenol-based polycarbonates, each offering distinct performance characteristics based on their structural variations. The relationship between different bisphenol types reveals important structure-property relationships that guide material selection for specific applications. A comprehensive comparison of major bisphenol variants demonstrates the unique positioning of Bisphenol Z within this family.

Bisphenol Type Chemical Formula Unique Structural Features Primary Applications
Bisphenol A C15H16O2 Isopropylidene bridge General purpose polycarbonates
Bisphenol Z C18H20O2 Cyclohexylidene bridge Specialty high-performance applications
Bisphenol S C12H10O4S Sulfonyl bridge Enhanced thermal stability
Bisphenol F C13H12O2 Methylene bridge Epoxy resin applications
Bisphenol AF C15H10F6O2 Hexafluoroisopropylidene bridge High-temperature applications

The cyclohexylidene bridge in Bisphenol Z provides enhanced rigidity compared to the more flexible isopropylidene bridge found in Bisphenol A. This structural difference results in improved dimensional stability and higher glass transition temperatures, making Bisphenol Z-based polycarbonates suitable for applications requiring superior thermal performance. The cyclohexane ring also contributes to better chemical resistance and lower moisture absorption compared to conventional bisphenol systems.

Deuterated variants of various bisphenol types have been developed for specialized analytical applications. Bisphenol A-d8, with deuterium labeling on the aromatic rings, serves as an analytical standard for mass spectrometry applications. Similarly, Bisphenol S-d8 and other deuterated analogues provide isotopic standards for environmental monitoring and metabolic studies. The availability of these deuterated standards enables precise quantification and tracking of bisphenol compounds in various matrices.

The relationship between this compound and other polycarbonate systems extends to processing and application considerations. While Bisphenol A-based polycarbonates dominate commercial markets due to their cost-effectiveness and well-established processing methods, specialty bisphenols like Bisphenol Z offer performance advantages that justify their use in demanding applications. The deuterated analogue provides additional analytical capabilities while maintaining the fundamental performance characteristics that make Bisphenol Z attractive for specialty applications.

Properties

Molecular Formula

(C₂₁H₁₆D₈O₃)n . (HCl)n

Molecular Weight

368.92

Synonyms

Phosgene Polyester with 4,4’-Cyclohexylidenedi(phenol-d4);  4,4’-Cyclohexylidenebisphenol-d4) Polymer with Carbonic Dichloride;  4,4’-Cyclohexylidenedi(phenol-d4) Polyester with Phosgene;  1,1-Bis(4-hydroxyphenyl-d4)cyclohexane-phosgene Copolymer;  1,1-B

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • This compound shares isotopic labeling (deuteration) with Bisphenol A-d8, which is used as an internal standard in analytical chemistry due to its enhanced stability .
  • Unlike fluorinated (BPAF) or sulfonated (BPS) analogs, the deuterated structure of BPZ-d8 may reduce metabolic degradation rates, a property critical for trace analysis .

Toxicity and Environmental Impact

Table 2: Toxicity Profiles of Selected Bisphenol Compounds

Compound Reproductive Toxicity Aquatic Toxicity Endocrine Disruption Potential
This compound Not reported Likely high (inferred) Unknown
Bisphenol A-d8 Confirmed (affects fertility/fetus) "Extremely toxic to aquatic life" Presumed low (used in analytics)
Bisphenol AF (BPAF) High (feminizes avian embryos) Not explicitly stated High (similar to BPA)
Bisphenol F (BPF) High (feminizes avian embryos) Not explicitly stated High

Key Findings :

  • Bisphenol A-d8 exhibits reproductive toxicity and significant aquatic toxicity, with long-term ecological effects .
  • BPAF and BPF induce estrogenic effects in avian models, including testicular feminization and increased embryo mortality .
  • While data for this compound are absent, its phosgene component may pose additional hazards (e.g., respiratory irritation) upon degradation .

Table 3: Stability and Use Cases

Compound Thermal Stability Primary Applications
This compound Likely high (deuteration) Research, specialty polymers, analytical standards
Bisphenol A-d8 Stable up to 220°C Mass spectrometry internal standards
BPA-based polycarbonates High (glass transition ~150°C) Consumer plastics, electronics, automotive
BPS Moderate Thermal paper, epoxy resins

Key Insights :

  • Deuteration in this compound likely enhances thermal and chemical stability, making it suitable for high-performance materials or isotopic tracing .
  • Conventional BPA-phosgene copolymers (polycarbonates) dominate industrial use, but deuterated variants like BPZ-d8 may serve niche roles in advanced material science .

Preparation Methods

Reaction Mechanism

The process begins with the dissolution of deuterated Bisphenol Z (4,4′-cyclohexylidenebisphenol-d8) in an alkaline aqueous phase, typically a 3% sodium hydroxide (NaOH) solution. Phosgene or its safer triphosgene equivalent is dissolved in an organic solvent, such as dichloromethane (CH₂Cl₂). The two phases are combined with phase-transfer catalysts (e.g., tetrabutylammonium bromide) and tertiary amines (e.g., triethylamine) to facilitate the reaction.

Key steps include:

  • Deuterated Monomer Activation : Bisphenol Z-d8 is deprotonated in the aqueous phase to form a phenoxide ion.

  • Phosgene Transfer : Triphosgene reacts with the phenoxide ion at the interface, forming chloroformate intermediates.

  • Polycondensation : Chloroformate intermediates undergo step-growth polymerization, releasing hydrochloric acid (HCl), which is neutralized by the alkaline phase.

Optimized Parameters

Data from patent CN1986597A highlight critical variables:

ParameterOptimal RangeImpact on Product
Temperature20–40°CHigher temperatures increase reaction rate but risk side reactions.
Molar Ratio (Bisphenol Z:Triphosgene)1:0.33–0.67Excess triphosgene ensures complete conversion.
Catalyst (Tetrabutylammonium Bromide)5–15 mol% relative to Bisphenol ZEnhances interfacial transfer efficiency.
Reaction Time2–3 hoursLonger durations improve molecular weight but may degrade polymer.

Example Synthesis :

  • Bisphenol Z-d8 : 5.64 g dissolved in 200 mL NaOH (3%).

  • Triphosgene : 4.54 g in 200 mL CH₂Cl₂.

  • Catalysts : 0.35 g tetrabutylammonium bromide, 0.15 mL triethylamine.

  • Conditions : 25°C for 2 hours.

  • Yield : 92.9% with a viscosity-average molecular weight (Mv) of 138,895 g/mol.

Solution Polycondensation

Solution polycondensation is employed for higher molecular weight variants, particularly when using deuterated monomers to minimize isotopic scrambling.

Methodology

Deuterated Bisphenol Z and triphosgene are dissolved in a single polar aprotic solvent, such as N,N-dimethylacetamide (DMAc). The reaction proceeds under inert atmosphere with continuous HCl removal via alkaline scrubbers.

Advantages :

  • Avoids interfacial limitations, enabling uniform monomer mixing.

  • Suitable for large-scale production with consistent molecular weight distribution.

Challenges :

  • Requires stringent moisture control to prevent triphosgene hydrolysis.

  • High solvent volumes complicate downstream purification.

Performance Data

A study comparing interfacial and solution methods reported the following:

MethodMv (g/mol)Dispersity (Đ)Thermal Stability (Td, °C)
Interfacial138,8951.8506.8 (DTG peak)
Solution217,0002.1515.8 (DTG peak)

Post-Synthesis Processing

Purification

The crude polymer is washed sequentially with deionized water (to remove HCl and catalysts) and methanol (to precipitate high-purity product). Residual chloride ions are monitored via silver nitrate titration.

Deuterium Retention

Isotopic analysis via ¹H-NMR and mass spectrometry confirms >98% deuterium retention at the aromatic positions, critical for applications requiring minimal proton interference .

Q & A

Q. How can researchers optimize the synthesis of Bisphenol Z-d8-Phosgene Copolymer using Design of Experiments (DoE)?

  • Methodological Answer : DoE is critical for systematically varying parameters (e.g., monomer ratios, temperature, catalyst concentration) to identify optimal synthesis conditions. For example, fractional factorial designs can reduce the number of experiments while maximizing data utility. Use regression analysis to correlate reaction conditions (e.g., phosgene flow rate, deuterated bisphenol Z purity) with copolymer properties like molecular weight and thermal stability. Statistical tools like ANOVA help validate the significance of each parameter .

Q. What characterization techniques are most effective for analyzing the structural and thermal properties of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm deuterium incorporation in Bisphenol Z-d8 and assess copolymer purity. 19F^{19}F-NMR (if applicable) can detect residual phosgene derivatives.
  • DSC/TGA : Determine thermal transitions (e.g., TgT_g, decomposition temperature) to evaluate stability. Compare with non-deuterated analogs to isolate isotopic effects .
  • GPC/SEC : Measure molecular weight distribution to assess polymerization efficiency and branching .

Q. How does the stability of this compound vary under different environmental conditions?

  • Methodological Answer : Conduct accelerated aging studies under controlled humidity, temperature, and UV exposure. Monitor degradation via FTIR (carbonate group hydrolysis) and mass loss (TGA). Compare results with theoretical models (e.g., Arrhenius kinetics) to predict long-term stability. Avoid exposure to strong bases or oxidizers, as phosgene-derived polymers may undergo chain scission under these conditions .

Q. What statistical methods are recommended for analyzing synthesis data and property correlations?

  • Methodological Answer : Apply multivariate regression to model relationships between synthesis parameters (e.g., initiator concentration, reaction time) and copolymer properties. Hypothesis testing (e.g., t-tests) can validate differences between deuterated and non-deuterated analogs. Use principal component analysis (PCA) to reduce dimensionality in datasets with multiple variables .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported properties of this compound across studies?

  • Methodological Answer : Perform meta-analysis of literature data to identify outliers or methodological inconsistencies (e.g., differences in deuteration levels, purification protocols). Replicate key experiments under standardized conditions. Use sensitivity analysis to quantify the impact of variables like solvent purity or drying methods .

Q. What machine learning (ML) strategies are effective for predicting the properties of this compound?

  • Methodological Answer : Train ML models (e.g., random forests, neural networks) on datasets combining synthesis parameters, structural descriptors (e.g., branching density), and property data. Use cross-validation to avoid overfitting. Integrate high-throughput screening (HTS) to generate training data efficiently. For example, ML can predict how deuteration affects TgT_g by analyzing isotopic substitution patterns .

Q. How can autonomous platforms like Polybot enhance experimental workflows for this copolymer?

  • Methodological Answer : Deploy closed-loop systems for automated synthesis, characterization, and data analysis. For example, Polybot’s AI-driven modules can optimize reaction conditions in real-time using feedback from in-line spectroscopy (e.g., Raman) or X-ray scattering. Cloud-based ML frameworks enable rapid iteration of copolymer design hypotheses .

Q. What theoretical models explain the solution behavior of this compound in different solvents?

  • Methodological Answer : Apply the Scatchard-Hildebrand equation to predict solubility parameters based on cohesive energy density. Use Huggins/Kraemer equations to model intrinsic viscosity ([η][\eta]) as a function of molecular weight and solvent quality. Validate models against experimental rheological data to refine predictions for deuterated systems .

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